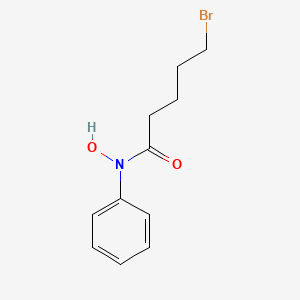

5-Bromo-N-hydroxy-N-phenylpentanamide

Description

5-Bromo-N-hydroxy-N-phenylpentanamide (C₁₁H₁₄BrNO₂) is a brominated hydroxamic acid derivative characterized by a pentanamide backbone substituted with a bromine atom at the 5-position and an N-hydroxy-N-phenyl group. While direct data on its synthesis or applications are absent in the provided evidence, analogs suggest its relevance in medicinal chemistry as a protease inhibitor precursor or metal-chelating agent .

Properties

CAS No. |

191978-11-7 |

|---|---|

Molecular Formula |

C11H14BrNO2 |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

5-bromo-N-hydroxy-N-phenylpentanamide |

InChI |

InChI=1S/C11H14BrNO2/c12-9-5-4-8-11(14)13(15)10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2 |

InChI Key |

FHLIQNCALQUXKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C(=O)CCCCBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-hydroxy-N-phenylpentanamide typically involves the bromination of N-hydroxy-N-phenylpentanamide. The reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 5-Bromo-N-hydroxy-N-phenylpentanamide may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce the compound in high yields. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-hydroxy-N-phenylpentanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of the corresponding hydrogenated compound.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-Bromo-N-hydroxy-N-phenylpentanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-hydroxy-N-phenylpentanamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Variations in Amide Chain Length

Compounds with shorter amide chains exhibit distinct solubility and reactivity profiles:

- 5-Bromo-N-(2-chlorophenyl)pentanamide (): Shares the pentanamide backbone but replaces the hydroxyl group with a chloro-substituted phenyl ring. This substitution increases hydrophobicity (logP ~2.8 estimated) and reduces hydrogen-bonding capacity compared to the target compound.

- 2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide (): Features a shorter acetamide chain (C₂ vs. C₅) and a nitro group on the phenyl ring.

Table 1: Chain-Length-Dependent Properties

| Compound | Chain Length | Key Substituents | logP* | Bioactivity Relevance |

|---|---|---|---|---|

| 5-Bromo-N-hydroxy-N-phenylpentanamide | C₅ | -OH, -Br | ~1.9 | Chelation, enzyme inhibition |

| 5-Bromo-N-(2-chlorophenyl)pentanamide | C₅ | -Cl, -Br | ~2.8 | Antimicrobial intermediates |

| 2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide | C₂ | -NO₂, -OH, -Br | ~0.5 | Oxidative stress modulation |

*Estimated using fragment-based methods.

Substituent Effects on the Aromatic Ring

The phenyl ring’s substituents significantly influence electronic and steric properties:

- ~10 for phenylamide). This enhances solubility in polar solvents but reduces membrane permeability .

- 2-Bromo-N-(5-chloro-2-methylphenyl)propanamide (): Incorporates methyl and chloro groups, increasing steric hindrance and lipophilicity (logP ~3.2). Such modifications are common in agrochemical intermediates for prolonged environmental persistence .

Table 2: Substituent Impact on Reactivity

| Compound | Aromatic Substituents | Electronic Effect | Applications |

|---|---|---|---|

| 5-Bromo-N-hydroxy-N-phenylpentanamide | -OH, -Br | Moderate electron withdrawal | Medicinal chemistry |

| 5-Bromo-N-phenyl-2-pyridinamine | Pyridine, -Br | Strong electron withdrawal | Catalysis, ligand design |

| 2-Bromo-N-(5-chloro-2-methylphenyl)propanamide | -Cl, -CH₃ | Steric dominance | Pesticide synthesis |

Functional Group Modifications

- Hydroxamic Acid vs. Ester Derivatives : Substituted phenyl 5-bromo-2-chloronicotinates () replace the amide with an ester group, increasing susceptibility to hydrolysis. For example, the 1748 cm⁻¹ IR peak (C=O stretch) in esters vs. ~1650 cm⁻¹ for amides indicates differing resonance stabilization .

- Safety Profiles: 5-Bromo-N-methoxy-N-methylnicotinamide () and 2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide () highlight regulatory concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.